4-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid
Description
4-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O3. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-7-2-4-10(13(17)18)11(5-7)9-3-1-8(15)6-12(9)16/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKYHGXHFPFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689412 | |
| Record name | 4',5-Difluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-75-4 | |
| Record name | 4',5-Difluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or hydroxyl radicals.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-fluoro-2-(4-fluoro-2-oxophenyl)benzoic acid.
Reduction: Formation of 4-fluoro-2-(4-fluoro-2-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
4-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
4-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the additional fluorine atom.
2-Fluoro-4-hydroxybenzoic acid: Fluorine and hydroxyl groups are positioned differently.
4-Fluoro-2-(phenylamino)benzoic acid: Contains an amino group instead of a hydroxyl group.
Uniqueness: 4-Fluoro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
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